Bromine vs. Chlorine Leaving Group Ability
The bromine atom at the α-carbon of 2-bromo-N-(3,4-dimethoxyphenyl)propanamide provides superior leaving group ability compared to the 2-chloro analog (2-chloro-N-(3,4-dimethoxyphenyl)propanamide, CAS 923121-69-1). The C–Br bond dissociation energy is approximately 285 kJ/mol, versus approximately 327 kJ/mol for C–Cl, representing a ~42 kJ/mol (~13%) lower energy barrier for heterolytic cleavage [1]. In the D'angeli et al. study of 2-bromopropanamides with primary and secondary amines in toluene at room temperature, enantioselective substitution proceeded to completion, yielding secondary amino amides with retention of configuration [2]. The corresponding 2-chloropropanamides require significantly longer reaction times or elevated temperatures to achieve comparable conversion under the same conditions [2].
| Evidence Dimension | Bond dissociation energy (leaving group ability) and comparative reaction kinetics |
|---|---|
| Target Compound Data | C–Br bond dissociation energy: ~285 kJ/mol; reacts with amines at room temperature in toluene |
| Comparator Or Baseline | 2-Chloro-N-(3,4-dimethoxyphenyl)propanamide: C–Cl bond dissociation energy ~327 kJ/mol; slower reaction under identical conditions |
| Quantified Difference | ~42 kJ/mol lower bond dissociation energy (~13% reduction); qualitatively faster nucleophilic displacement at ambient temperature |
| Conditions | Nucleophilic substitution with primary/secondary amines in toluene at room temperature (generalized from 2-bromopropanamide class data; compound-specific kinetic data not available in open literature) |
Why This Matters
For procurement decisions where reactivity in nucleophilic displacement is the primary synthetic objective, the bromo derivative enables milder reaction conditions and shorter cycle times, reducing energy costs and thermal degradation risk compared to the chloro analog.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. C–Br bond dissociation energy ~285 kJ/mol; C–Cl bond dissociation energy ~327 kJ/mol. View Source
- [2] D'angeli, F., Marchetti, P., Cavicchioni, G., Bertolasi, V., & Maran, F. (1991). Enantioselective reactions of 2-bromopropanamides with primary secondary or tertiary amines. Synthesis of some alaninamides. Tetrahedron: Asymmetry, 2(11), 1111-1121. View Source
